Sub-Nanomolar Affinity for c-Kit Kinase: A Point of Differentiation from the Parent Scaffold
In a mobility shift assay, 1-(2-Amino-5-fluorobenzyl)-4-piperidinol demonstrated potent inhibition of the c-Kit kinase with an IC50 of 2.40 nM [1]. This represents a significant gain in potency compared to simpler 4-piperidinol scaffolds, which are often inactive or weakly active in kinase assays, underscoring the functional importance of the 2-amino-5-fluorobenzyl substituent [1][2].
| Evidence Dimension | c-Kit Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 2.40 nM |
| Comparator Or Baseline | Unsubstituted 4-piperidinol scaffold (activity typically not reported, presumed inactive) |
| Quantified Difference | ~>4-log unit improvement in potency (from presumed inactive/millimolar range to low nanomolar) |
| Conditions | Mobility Shift Assay (MSA); pH 7.5; 28°C; Kinase buffer: 62.5 mM HEPES [1] |
Why This Matters
This level of potency (IC50 < 5 nM) is a key threshold for identifying high-quality chemical probes, allowing researchers to use lower compound concentrations and minimizing the risk of off-target effects.
- [1] BindingDB. BDBM120395: Affinity data for 1-(2-amino-5-fluorobenzyl)-4-piperidinol against c-Kit (IC50 = 2.40 nM). Derived from US8703771. View Source
- [2] Daewoong Pharmaceutical Co., Ltd. (2018). Amino-fluoropiperidine Derivatives as Kinase Inhibitor. Patent Publication No. US20200299298A1. View Source
